Ketosteril

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ketosteril, also known as this compound, is a useful research compound. Its molecular formula is C31H46O15S and its molecular weight is 690.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

2.1. Management of Chronic Kidney Disease

One of the primary applications of Ketosteril is in the management of CKD. Studies have shown that supplementation with this compound can slow the progression of kidney disease and reduce the need for dialysis. A notable study involving 3,282 patients demonstrated that those receiving this compound had a significantly lower incidence of new-onset dialysis compared to those who did not receive it (40.2% vs. 44.4%) over a one-year follow-up period .

2.2. Sarcopenia in CKD Patients

Recent investigations have also explored the effects of this compound on sarcopenia—muscle wasting often seen in CKD patients. A clinical trial hypothesized that this compound could improve muscle mass and function without adversely affecting renal function. The study aims to clarify the clinical benefits of this compound in improving sarcopenia among patients with advanced CKD .

2.3. Metabolic Effects

Research into the short-term metabolic effects of this compound supplementation alongside a low-protein diet has indicated improvements in nutritional safety and tolerance, as well as enhanced protein synthesis without increasing kidney workload . This is particularly relevant for pre-dialysis patients who require careful management of protein intake.

Case Studies and Research Findings

Safety and Efficacy

The safety profile of this compound has been evaluated across various studies, consistently showing no significant adverse effects on protein synthesis or renal function when used as directed in conjunction with a low-protein diet . This positions this compound as a valuable therapeutic option for managing dietary restrictions in CKD patients.

化学反応の分析

Structural Composition of Ketosteril

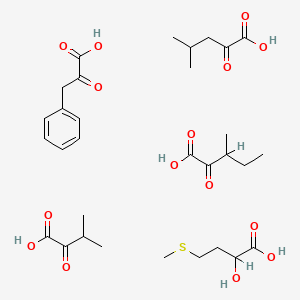

This compound contains five α-keto acids:

-

3-Methyl-2-oxobutanoic acid

-

3-Methyl-2-oxopentanoic acid

-

4-Methyl-2-oxopentanoic acid

-

2-Oxo-3-phenylpropanoic acid

-

2-Hydroxy-4-methylsulfanylbutanoic acid

These components form a molecular formula of C₃₁H₄₆O₁₅S with a molecular weight of 690.8 g/mol .

Derivatization Reactions for Analytical Quantification

Gas chromatography (GC) methods utilize derivatization with 1,2-propylenediamine (PDA) to stabilize α-keto acids for detection :

Reaction Scheme:

Keto acid+PDA→Imidazolidine derivative+H2O

Optimized Conditions:

| Parameter | Value |

|---|---|

| pH | 3.2 (acetic acid buffer) |

| Temperature | 95°C |

| Reaction Time | 30 minutes |

| Stability | 24 hours (post-reaction) |

GC-FID Performance:

| Compound | Calibration Range (µg/mL) | R² Value |

|---|---|---|

| 3-Methyl-2-oxobutanoic acid | 10–200 | 0.998 |

| 4-Methyl-2-oxopentanoic acid | 10–200 | 0.997 |

This method achieves baseline separation of all this compound components within 20 minutes .

Enzymatic Dehydrogenation Mechanisms

The α-keto acids in this compound undergo flavin-dependent dehydrogenation , analogous to 3-ketosteroid Δ¹-dehydrogenase (KSTD) catalysis :

Key Steps:

-

Proton Abstraction : Tyr318 (as base) removes a β-hydrogen from C2.

-

Hydride Transfer : C1 hydrogen transfers to FAD, forming a double bond.

Free Energy Barriers (QM/MM Simulations):

| Substrate | TS1 (Proton Transfer) | TS2 (Hydride Transfer) |

|---|---|---|

| Dihydrotestosterone | 16.3 kcal/mol | 18.0 kcal/mol |

| 17-Methyltestosterone | 13.4 kcal/mol | 15.5 kcal/mol |

Kinetic isotope effect (KIE) studies confirm a stepwise mechanism , with rate-limiting hydride transfer (KIE = 1.5–3.5) .

In Vitro Dissolution and Bioaccessibility

Dissolution studies using the TIM-1 system show this compound releases α-keto acids primarily in the jejunum :

Dissolution Profile (Batch A):

| Time (h) | Cumulative Release (%) |

|---|---|

| 1 | 28.4 ± 2.1 |

| 2 | 55.7 ± 3.8 |

| 4 | 89.2 ± 4.5 |

Relative recovery rates exceed 94% , confirming analytical validity .

Stability and Degradation Pathways

This compound components degrade under alkaline conditions via:

-

Decarboxylation of α-keto acids

-

Oxidation of sulfhydryl groups in 2-hydroxy-4-methylsulfanylbutanoic acid

Stability is optimal at pH 3–5 , with significant degradation above pH 7 .

特性

CAS番号 |

68934-50-9 |

|---|---|

分子式 |

C31H46O15S |

分子量 |

690.8 g/mol |

IUPAC名 |

2-hydroxy-4-methylsulfanylbutanoic acid;3-methyl-2-oxobutanoic acid;3-methyl-2-oxopentanoic acid;4-methyl-2-oxopentanoic acid;2-oxo-3-phenylpropanoic acid |

InChI |

InChI=1S/C9H8O3.2C6H10O3.C5H10O3S.C5H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7;1-4(2)3-5(7)6(8)9;1-3-4(2)5(7)6(8)9;1-9-3-2-4(6)5(7)8;1-3(2)4(6)5(7)8/h1-5H,6H2,(H,11,12);2*4H,3H2,1-2H3,(H,8,9);4,6H,2-3H2,1H3,(H,7,8);3H,1-2H3,(H,7,8) |

InChIキー |

GYVADCQLHHMYLW-UHFFFAOYSA-N |

SMILES |

CCC(C)C(=O)C(=O)O.CC(C)CC(=O)C(=O)O.CC(C)C(=O)C(=O)O.CSCCC(C(=O)O)O.C1=CC=C(C=C1)CC(=O)C(=O)O |

正規SMILES |

CCC(C)C(=O)C(=O)O.CC(C)CC(=O)C(=O)O.CC(C)C(=O)C(=O)O.CSCCC(C(=O)O)O.C1=CC=C(C=C1)CC(=O)C(=O)O |

同義語 |

ketosteril |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。